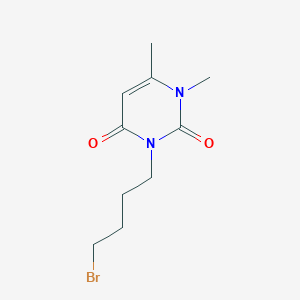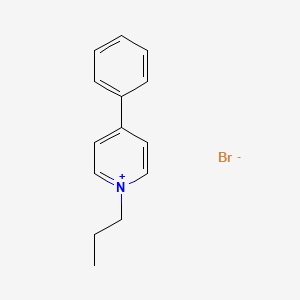
4-Phenyl-1-propylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-phenylpyridine with 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used under basic conditions.
Major Products
Oxidation: N-oxides of 4-Phenyl-1-propylpyridin-1-ium.
Reduction: 4-Phenyl-1-propylamine.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
4-Phenyl-1-propylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-propylpyridin-1-ium bromide involves its interaction with biological molecules. As a quaternary ammonium compound, it can interact with cell membranes and proteins, potentially disrupting their function. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridine: A precursor in the synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide.
1-Propylpyridinium bromide: A similar quaternary ammonium compound with different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenyl and propyl groups attached to a pyridinium ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89290-92-6 |
|---|---|
Formule moléculaire |
C14H16BrN |
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
4-phenyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RZKJDUMKQOJZAN-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


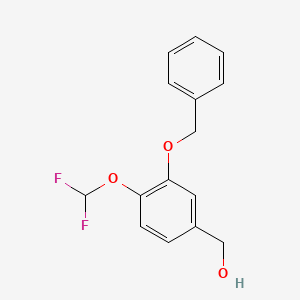
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)


![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)

![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
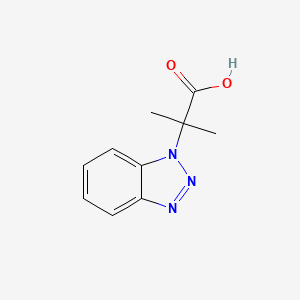
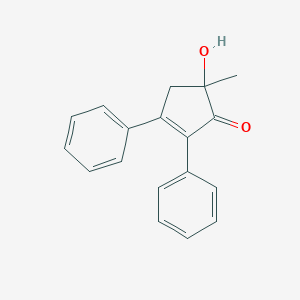
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
